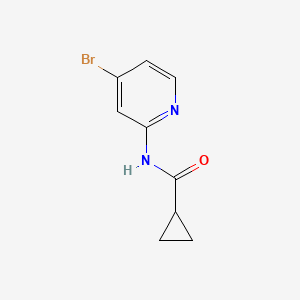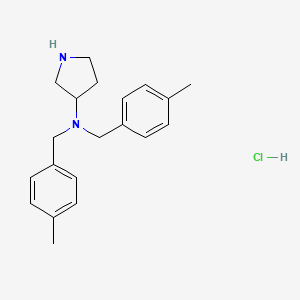![molecular formula C14H11Cl2NO B2489153 4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol CAS No. 1232825-30-7](/img/structure/B2489153.png)
4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H12ClNO . It has an average mass of 245.704 Da and a monoisotopic mass of 245.060745 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol” can be inferred from its molecular formula C14H12ClNO . It has an average mass of 245.704 Da and a monoisotopic mass of 245.060745 Da . More specific properties like melting point, boiling point, and solubility would require experimental determination.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of copper(II) and oxido-vanadium(IV) complexes, showcasing its role in forming compounds with varied geometries like distorted square pyramidal and octahedral structures (Takjoo et al., 2013).
Spectroscopic and Computational Studies
- Schiff base organic compounds related to this chemical have been characterized using various spectroscopic techniques. These compounds exhibit interesting fluorescence properties and their molecular geometry has been explored using computational methods like Density Functional Theory (DFT) (Kusmariya & Mishra, 2015).
Biological Activity
- Novel compounds similar in structure, including 4-Chloro-2-[(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and its metal complexes, have been synthesized and their biological activity has been investigated. These studies included pH-metric techniques to understand dissociable protons and formation of metal complexes (Palreddy et al., 2015).
Antimicrobial and Antioxidant Activities
- Derivatives of 4-aminophenol, which include compounds structurally similar to the target compound, have been synthesized and tested for their antimicrobial and antidiabetic activities. These compounds have also shown potential as anticancer agents due to their interaction with human DNA (Rafique et al., 2022).
Antioxidant Properties
- Certain synthesized molecules closely related to the target compound have shown antioxidant properties, as analyzed through Density Functional Theory calculations (Ghichi et al., 2018).
Molecular Docking Studies
- Molecular docking studies have been conducted on compounds similar to the target chemical to predict their binding modes in the active site of target enzymes, indicating the potential for pharmaceutical applications (Demircioğlu, 2021).
Solvatochromism Studies
- Research on nitro-substituted phenolates related to the target compound has provided insights into solvatochromism, useful for investigating solvent mixtures and solute-solvent interactions (Nandi et al., 2012).
Application in Coordination Chemistry
- The target compound's analogs have been used in synthesizing and characterizing mixed ligand complexes with transition metal ions, contributing to coordination chemistry studies (Mapari, 2017).
Optoelectronic and Bioactivity Studies
- Imine derivatives similar to the target compound have been synthesized and studied for their optoelectronic properties and potential bioactivity, demonstrating a promising application in materials science and biotechnology (Ashfaq et al., 2022).
Zukünftige Richtungen
The future directions for the study of “4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol” could include further exploration of its synthesis, characterization, and potential applications. Particularly, its biological activity and potential use in the treatment of diseases could be of interest .
Eigenschaften
IUPAC Name |
4-chloro-2-[(4-chloro-3-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLYSCLIDPSAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=C(C=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
![(1S,4R,5R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2489076.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2489078.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2489079.png)


![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2489084.png)
![N-[4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B2489086.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2489090.png)
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2489091.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2489092.png)
![2-phenyl-3-(propylsulfanyl)-N~8~-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2489093.png)